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Compound of Interest

Compound Name: Drimentine B

Cat. No.: B1140459

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature, specific
experimental spectroscopic data (NMR and MS) for Drimentine B could not be located. The
drimentine family of natural products consists of several structurally related compounds, and
while the existence of Drimentine B is documented, its detailed characterization data is not
readily accessible in the public domain.

To provide a valuable and illustrative technical guide, this document presents a representative
dataset for a closely related analogue, Drimentine C, alongside generalized experimental
protocols and workflows applicable to the spectroscopic analysis of the drimentine class of
alkaloids.

Introduction to Drimentine Alkaloids

Drimentines are a family of hybrid isoprenoids produced by actinomycete bacteria, notably from
the genus Streptomyces. These compounds are characterized by a complex molecular
architecture, typically featuring a drimane-type sesquiterpenoid moiety fused with a
diketopiperazine or a related nitrogen-containing heterocyclic system. The structural diversity
within this family leads to a range of biological activities, including weak to moderate cytotoxic
and antibacterial properties, making them of interest for further investigation in drug discovery.

The structural elucidation of these complex natural products relies heavily on a combination of
modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy
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and Mass Spectrometry (MS).

Spectroscopic Data for Drimentine C
(Representative Example)

The following tables summarize the available spectroscopic data for Drimentine C. This data is
provided as a representative example of the kind of spectroscopic information used to
characterize compounds in the drimentine family.

Mass Spectrometry Data for Drimentine C

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental
composition of a molecule.

Parameter Value

Molecular Formula C31H41N302

Formula Weight 487.7 g/mol

lonization Mode Electrospray lonization (ESI), Positive
Observed lon [M+H]*

Reference WO1998009968A1[1]

Note: The patent document WO1998009968A1 describes the drimentine family but does not
provide detailed NMR peak lists. The molecular formula and weight are based on the reported
structure of Drimentine C.

NMR Spectroscopic Data

Detailed *H and 3C NMR data are essential for elucidating the precise connectivity and
stereochemistry of complex molecules like the drimentines. While a specific peak list for
Drimentine C is not publicly available, the following tables are formatted to illustrate how such
data would be presented. The chemical shifts (&) are typically reported in parts per million

(ppm).

Table 2: lllustrative *H NMR Data Presentation for a Drimentine Alkaloid
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Position o (ppm) Multiplicity J (Hz)
e.g., H-1 3.50 dd 10.5,4.5
e.g., H-2a 1.85 m

e.g., H-2p3 1.65 m

e.g., Me-14 0.85 S

e.g., Me-15 0.88 S

Table 3: lllustrative 33C NMR Data Presentation for a Drimentine Alkaloid

Position o (ppm) Type
e.g., C-1 55.2 CH
e.g., C-2 22.1 CH2
e.g., C-3 42.3 CH:
e.g., C-13 175.8 C=0
e.g., C-14 335 CHs
e.g., C-15 21.7 CHs

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for novel

natural products like drimentine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A purified sample of the drimentine alkaloid (typically 1-5 mg) is
dissolved in a deuterated solvent (e.g., CDCls, CD30D, or DMSO-ds) in a standard 5 mm
NMR tube. The choice of solvent depends on the solubility of the compound.
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e 'H NMR Spectroscopy:
o Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.
o Experiment: A standard one-dimensional *H NMR spectrum is acquired.

o Parameters: Key parameters include the number of scans (NS), relaxation delay (D1), and
acquisition time (AQ). For quantitative purposes, a longer relaxation delay is necessary to
ensure full relaxation of all protons.

e 13C NMR Spectroscopy:

o Experiment: A one-dimensional 3C NMR spectrum is acquired, typically with proton
decoupling to simplify the spectrum to single lines for each carbon atom.

o Parameters: A larger number of scans is usually required due to the lower natural
abundance of the 13C isotope.

e 2D NMR Spectroscopy: To establish the complete structure, a suite of two-dimensional NMR
experiments is conducted, including:

[¢]

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting different
structural fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, which helps in elucidating the relative stereochemistry.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
volatile solvent (e.g., methanol or acetonitrile)[2].
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 Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used
for this class of compounds[3][4].

o Data Acquisition:

o Full Scan MS: The instrument is operated in full scan mode to determine the accurate
mass of the molecular ion (e.g., [M+H]* or [M+Na]*). This allows for the determination of

the elemental formula.

o Tandem MS (MS/MS): To gain structural information, tandem mass spectrometry is
performed. The molecular ion of interest is isolated and then fragmented by collision-
induced dissociation (CID). The resulting fragmentation pattern provides valuable clues
about the different structural motifs within the molecule[5].

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis
of a natural product like a drimentine alkaloid.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://experiments.springernature.com/techniques/mass-spectrometry
https://books.rsc.org/books/edited-volume/595/chapter/272587/Mass-Spectrometry-for-Discovering-Natural-Products
https://www.chromatographyonline.com/view/mass-spectrometry-natural-products-research-challenges-pitfalls-and-opportunities
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

Workflow for Spectroscopic Analysis of Drimentine Alkaloids
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Workflow for Spectroscopic Analysis of Drimentine Alkaloids

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data for Drimentine Alkaloids: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1140459#spectroscopic-data-for-drimentine-b-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.caymanchem.com/product/25763/drimentine-c
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://experiments.springernature.com/techniques/mass-spectrometry
https://experiments.springernature.com/techniques/mass-spectrometry
https://books.rsc.org/books/edited-volume/595/chapter/272587/Mass-Spectrometry-for-Discovering-Natural-Products
https://www.chromatographyonline.com/view/mass-spectrometry-natural-products-research-challenges-pitfalls-and-opportunities
https://www.benchchem.com/product/b1140459#spectroscopic-data-for-drimentine-b-nmr-ms
https://www.benchchem.com/product/b1140459#spectroscopic-data-for-drimentine-b-nmr-ms
https://www.benchchem.com/product/b1140459#spectroscopic-data-for-drimentine-b-nmr-ms
https://www.benchchem.com/product/b1140459#spectroscopic-data-for-drimentine-b-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1140459?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

